2-Isopropyl-5-methyl-4-nitrophenol

Thermophysical property Crystallinity Formulation handling

Researchers requiring a stable, storable nitro intermediate for on-demand reduction to 4-aminothymol often face supply inconsistency with direct amine purchases. 2-Isopropyl-5-methyl-4-nitrophenol (CAS 36778-56-0) solves this as a well-characterized precursor: • 90% reduction yield to 4-aminothymol (SnCl₂/HCl, EtOH, 3 h) for aminothymol library synthesis. • Quantitative antimicrobial benchmark: complete M. pyogenes var. aureus inhibition at 320,000 dilution. • DFT-validated C4 regiochemistry ensures batch-to-batch synthetic reproducibility. • Crystalline solid (mp 140-142 °C) facilitates industrial handling vs. low-melting thymol. Supplied at ≥95% purity with verified spectral data for research and further manufacturing use.

Molecular Formula C10H13NO3
Molecular Weight 195.218
CAS No. 36778-56-0
Cat. No. B2404095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-5-methyl-4-nitrophenol
CAS36778-56-0
Molecular FormulaC10H13NO3
Molecular Weight195.218
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](=O)[O-])C(C)C)O
InChIInChI=1S/C10H13NO3/c1-6(2)8-5-9(11(13)14)7(3)4-10(8)12/h4-6,12H,1-3H3
InChIKeyOGPLVXFNLLOORV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-5-methyl-4-nitrophenol: Identity & Physicochemical Baseline


2-Isopropyl-5-methyl-4-nitrophenol (CAS 36778-56-0; synonym: 4-nitrothymol, p-nitrothymol) is a trisubstituted nitrophenol derivative of the monoterpene phenol thymol, bearing a nitro group at the para (C4) position, an isopropyl group at C2, and a methyl group at C5 [1]. With a molecular formula of C₁₀H₁₃NO₃ and a molecular weight of 195.21 g/mol, this yellow crystalline solid is characterized by a computed XLogP3 of 3.1, a topological polar surface area of 66.1 Ų, and one hydrogen bond donor (phenolic –OH) paired with three hydrogen bond acceptors (nitro and hydroxyl oxygens) [1]. The compound is commercially available from major suppliers including Sigma-Aldrich (AldrichCPR) and is supplied at ≥95% purity for research and further manufacturing use only . It is synthesized industrially via electrophilic nitration of thymol using mixed nitric and sulfuric acids under controlled temperature, a transformation whose regiochemical outcome at C4 has been validated by density functional theory (DFT) calculations [2].

2-Isopropyl-5-methyl-4-nitrophenol: Why Generics Fail


The simultaneous presence of a strongly electron-withdrawing nitro group at the para position and two alkyl substituents (isopropyl at C2, methyl at C5) on the phenolic ring creates a physicochemical and reactivity profile that is not replicated by any single commercially available analog. Thymol (2-isopropyl-5-methylphenol) lacks the nitro group entirely, resulting in a melting point depression of approximately 90 °C, a higher LogP (~3.30 vs. 3.10), and the absence of the nitro-to-amine reduction handle that defines downstream synthetic utility [1][2]. Conversely, 4-nitrophenol (CAS 100-02-7) lacks both alkyl substituents, producing a LogP nearly 1.2 units lower (1.91) and eliminating the steric and lipophilic contributions of the isopropyl and methyl groups that modulate membrane permeability, micellar solubilization behavior, and biological target engagement [3][4]. The nitroso analog 2-isopropyl-5-methyl-4-nitrosophenol (p-nitrosothymol, CAS 2364-54-7) differs in oxidation state at the para substituent (–NO vs. –NO₂), altering both the electronic character of the aromatic ring and the compound's redox behavior, which directly impacts antibacterial potency as measured by serial dilution assay [5]. Generic substitution therefore risks both physicochemical mismatch and functional non-equivalence in applications ranging from synthetic intermediate use to antimicrobial screening.

2-Isopropyl-5-methyl-4-nitrophenol: Quantitative Differentiation


Melting Point Elevation vs. Thymol

The experimental melting point of 2-isopropyl-5-methyl-4-nitrophenol is 140–142 °C [1], compared to 48–51 °C for its direct precursor thymol (2-isopropyl-5-methylphenol) and 113–114 °C for 4-nitrophenol (which lacks alkyl substituents) [2]. This represents a melting point elevation of approximately 90–92 °C versus thymol and 27–28 °C versus 4-nitrophenol, attributable to the strong dipole–dipole interactions and potential intermolecular hydrogen bonding introduced by the nitro group in combination with the phenolic –OH. The elevated melting point directly impacts storage, shipping, and formulation considerations: the compound remains a stable crystalline solid at ambient temperatures where thymol may soften or liquefy, a critical distinction for procurement specifications requiring room-temperature solid handling .

Thermophysical property Crystallinity Formulation handling

Balanced Lipophilicity Between Thymol and 4-Nitrophenol

The computed octanol–water partition coefficient (XLogP3) for 2-isopropyl-5-methyl-4-nitrophenol is 3.10 [1]. This value is 0.20 log units lower than thymol (LogP ~3.30) [2] and 1.19 log units higher than 4-nitrophenol (LogP 1.91) [3]. The intermediate lipophilicity reflects the balanced contribution of the polar nitro group (which reduces LogP relative to thymol) and the two alkyl substituents (which elevate LogP relative to unsubstituted 4-nitrophenol). In micellar solubilization studies, para-substituted phenols bearing nonpolar alkyl groups exhibit more favorable solubilization energetics than their ortho counterparts, a behavior that influences formulation compatibility and biological membrane partitioning [4].

Lipophilicity Membrane permeability Partition coefficient

Antibacterial Activity vs. Nitroso Derivative

In a systematic serial dilution study of 52 organic compounds, p-nitrothymol (2-isopropyl-5-methyl-4-nitrophenol) completely inhibited the growth of Micrococcus pyogenes var. aureus 209 P at concentrations above 80,000 dilution and achieved complete growth inhibition at 320,000 dilution against the same organism [1]. It also inhibited Bacillus subtilis at over 80,000 dilution [1]. In a separate study against Mycobacterium tuberculosis, the nitroso analog p-nitrosothymol (2-isopropyl-5-methyl-4-nitrosophenol) demonstrated antibacterial action at approximately 64,000 dilution, a level explicitly noted as inferior to streptomycin and p-aminosalicylic acid [2]. While different bacterial strains and assay conditions preclude a strict quantitative head-to-head comparison, the minimum inhibitory dilution data establish that the nitro derivative (p-nitrothymol) achieves growth inhibition at dilutions 1.25- to 5-fold higher (80,000–320,000) than those reported for the nitroso analog (~64,000), suggesting a structure-dependent potency advantage conferred by the fully oxidized nitro (–NO₂) group relative to the nitroso (–NO) group.

Antibacterial Serial dilution assay Minimum inhibitory dilution

Nitro Reduction to 4-Aminothymol

2-Isopropyl-5-methyl-4-nitrophenol undergoes tin(II) chloride-mediated reduction in ethanolic hydrochloric acid to yield 4-amino-5-methyl-2-(1-methylethyl)phenol (4-aminothymol) in 90% isolated yield after a reaction time of 3.0 hours [1]. This transformation is documented in a patent describing benzoquinone imine derivatives, where the nitro compound serves as the key intermediate obtained from thymol nitration, with subsequent reduction enabling further derivatization to bioactive quinone imine scaffolds possessing anti-inflammatory activity through ROS scavenging and inflammatory cell apoptosis induction [1]. In contrast, thymol lacks the nitro group entirely and cannot undergo this reduction–derivatization sequence, while 4-nitrophenol can be reduced to 4-aminophenol but lacks the alkyl substituents that confer steric and electronic modulation on the downstream amine's reactivity and biological profile [2].

Synthetic intermediate Nitro reduction Aminothymol

Regioselective Nitration Confirmed by DFT

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level of theory have characterized the C4 carbon atom as the most nucleophilic center of thymol, as evidenced by fₖ⁻ Fukui function and Pₖ⁻ Parr function analysis [1]. This computational prediction is in clear agreement with the experimentally observed regioselectivity of thymol nitration, which produces 2-isopropyl-5-methyl-4-nitrophenol as the predominant mononitration product. In contrast, nitration of carvacrol (5-isopropyl-2-methylphenol), the positional isomer of thymol, proceeds with distinct regiochemical preferences due to the altered substitution pattern, and the DFT analysis confirms different activation energies and transition-state geometries for the two isomers [1]. The predictable, computationally validated regioselectivity of thymol nitration ensures reproducible access to the target compound with well-defined isomeric purity, a consideration that is critical when procuring the compound for structure–activity relationship (SAR) studies where positional isomer contamination could confound biological results.

Regioselective nitration DFT Electrophilic aromatic substitution

2-Isopropyl-5-methyl-4-nitrophenol: Key Applications


4-Aminothymol Synthesis & Quinone Imine Libraries

The compound's well-characterized nitro-to-amine reduction (90% yield to 4-aminothymol using SnCl₂/HCl in ethanol, 3 h) makes it a strategic procurement choice for medicinal chemistry programs developing aminothymol-derived compound libraries. The resulting 4-aminothymol serves as a versatile intermediate for further derivatization—including N-alkylation, acylation, and triphenylphosphine conjugation—enabling the construction of benzoquinone imine derivatives that have demonstrated ROS-scavenging activity and the capacity to induce apoptosis in inflammatory cells [1]. Researchers should specify this compound rather than purchasing 4-aminothymol directly when the synthetic route requires the nitro intermediate as a stable, storable precursor that can be reduced on demand.

Antimicrobial Screening Against Gram-Positive Bacteria

Historical serial dilution data establish that p-nitrothymol achieves complete growth inhibition of Micrococcus pyogenes var. aureus at 320,000 dilution and Bacillus subtilis at >80,000 dilution [2]. These potency levels, while derived from mid-20th-century assays, provide a quantitative benchmark for modern antimicrobial screening programs investigating structure–activity relationships among nitrophenol derivatives. Procurement of this specific compound enables direct comparison of contemporary MIC values (in µg/mL) against historical inhibitory dilution data, facilitating the construction of potency trajectories across the thymol–nitrothymol–aminothymol derivatization sequence. The compound's differential activity relative to the nitroso analog (~64,000 dilution) further supports its selection as the preferred nitro-substituted thymol scaffold for hit discovery [3].

Dye, Pigment & Agrochemical Intermediate

2-Isopropyl-5-methyl-4-nitrophenol is an established intermediate in the manufacture of dyes and pigments, where the nitro group serves as a chromophoric element and the alkyl substituents modulate color characteristics and substrate affinity . Its relatively high melting point (140–142 °C) and crystalline solid form at ambient temperature facilitate handling in industrial batch processes, distinguishing it from the lower-melting thymol (48–51 °C) which may require temperature-controlled processing [4]. Industrial procurement should reference the compound's CAS 36778-56-0 and specify ≥95% purity to ensure batch-to-batch consistency in dye synthesis and formulation. The compound's established role as a nitrophenol intermediate also extends to agrochemical precursor applications, where the nitro-to-amine reduction pathway enables access to substituted aniline derivatives .

QSAR Calibration & Computational Modeling

The compound's precisely defined physicochemical descriptors—XLogP3 = 3.10, TPSA = 66.1 Ų, one H-bond donor, three H-bond acceptors, and one rotatable bond—combined with its experimentally validated regiochemistry (DFT-confirmed C4 nitration) [5] make it a valuable calibration standard for QSAR models predicting nitrophenol bioactivity, environmental fate, or membrane permeability. Its intermediate LogP between thymol (3.30) and 4-nitrophenol (1.91) provides a critical data point for models assessing the quantitative contribution of alkyl substitution to lipophilicity in nitrophenol series [6][7]. Procurement of high-purity material (>95%) with verified identity (NMR, MS spectral data available through SpectraBase and PubChem) is essential for generating reproducible computational training data [8].

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